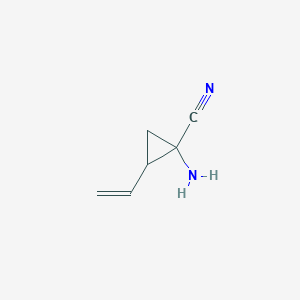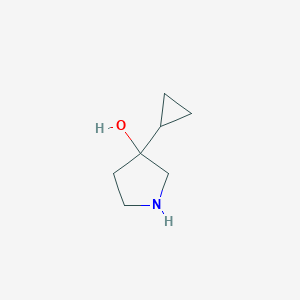
1-Amino-2-ethenylcyclopropane-1-carbonitrile
Descripción general
Descripción
1-Amino-2-ethenylcyclopropane-1-carbonitrile is a chemical compound with the formula C6H8N2. It has a molecular weight of 108.14 .
Molecular Structure Analysis
The molecular structure of 1-Amino-2-ethenylcyclopropane-1-carbonitrile consists of 6 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms . For a more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, UPLC could be used .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Amino-2-ethenylcyclopropane-1-carbonitrile, such as boiling point and storage conditions, are not specified in the search results .Aplicaciones Científicas De Investigación
Stereoselective Synthesis and Asymmetric Synthesis Applications
1-Amino-2-ethenylcyclopropane-1-carbonitrile has been explored for its applications in stereoselective synthesis and asymmetric synthesis. A study demonstrated a one-pot palladium(0)-catalyzed alkylation and S(N)(') cyclization procedure providing highly functionalized cyclopropanes with significant diastereoselectivity. This process was investigated for the asymmetric synthesis of 1-amino-2-ethenylcyclopropanecarbonitrile, revealing challenges in achieving high enantioselectivity due to the reversibility of the palladium-catalyzed cyclization step. Despite these challenges, an alternative approach under Mitsunobu reaction conditions yielded enantiomerically enriched cyclopropanecarbonitriles, a precursor for (1S,2S)-2,3-methanoamino acids (Dorizon et al., 1999).
Development of Chiral Cyclopropane Units
Research has focused on developing chiral cyclopropane units as conformationally restricted analogues of histamine to investigate bioactive conformations and improve activity. This involved synthesizing cyclopropane rings with two differentially functionalized carbon substituents, which served as key intermediates for creating conformationally restricted target histamine analogues. The synthesis process demonstrated the effective use of cyclopropane rings in restricting the conformation of biologically active compounds (Kazuta et al., 2002).
Photovoltaic Properties and Organic–Inorganic Photodiode Fabrication
The photovoltaic properties of derivatives related to 1-amino-2-ethenylcyclopropane-1-carbonitrile have been studied for their applications in organic–inorganic photodiode fabrication. Research on 2-Amino-6-ethyl-5-oxo-4-(3-Ph)-5, 6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile films deposited using thermal evaporation technique revealed their potential in heterojunction diodes showing rectification behavior and photovoltaic properties under both dark and illumination conditions. This study highlighted the significance of substituent groups in improving diode parameters, offering insights into the use of these compounds in photodiode applications (Zeyada et al., 2016).
Aminohalogenation of Arylmethylenecyclopropanes
FeCl3-catalyzed aminohalogenation of arylmethylenecyclopropanes and arylvinylidenecyclopropanes has been explored, demonstrating the utility of 1-amino-2-ethenylcyclopropane-1-carbonitrile derivatives in organic synthesis. The study provided insights into the reaction's regio- and stereoselectivity, with the stereochemistry being confirmed by X-ray structural analysis. This research contributes to understanding the mechanisms behind the aminohalogenation reaction and its application in synthesizing novel organic compounds (Li et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
1-amino-2-ethenylcyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-5-3-6(5,8)4-7/h2,5H,1,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUOAADRSAMGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1(C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-ethenylcyclopropane-1-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one](/img/structure/B1528763.png)





![3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one](/img/structure/B1528773.png)
![7-Benzyl-1-oxa-3,7-diaza-spiro[4.5]decan-2-one](/img/structure/B1528774.png)
